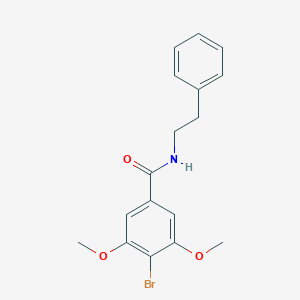
N-(4-methoxyphenyl)-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has been used as a treatment for narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
作用機序
Modafinil acts on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. It is thought to enhance the release of these neurotransmitters, leading to increased wakefulness and cognitive function. Modafinil also interacts with orexin neurons in the hypothalamus, which are involved in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which are associated with increased wakefulness and cognitive function. Modafinil has also been shown to increase histamine levels, which may contribute to its wakefulness-promoting effects. Additionally, N-(4-methoxyphenyl)-2-phenylpropanamide has been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
実験室実験の利点と制限
Modafinil has several advantages as a tool for laboratory experiments. It is well-tolerated and has a low risk of side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, N-(4-methoxyphenyl)-2-phenylpropanamide is also a controlled substance in many countries, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide. One area of interest is the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Additionally, there is growing interest in the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a cognitive enhancer in healthy individuals, particularly in the context of academic and workplace performance. Finally, there is a need for further research on the long-term effects of N-(4-methoxyphenyl)-2-phenylpropanamide use, particularly with regard to its potential for abuse and dependence.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing properties and has shown promise as a treatment for a variety of conditions. Modafinil has several advantages as a tool for laboratory experiments, although its availability may be limited in some countries. There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide, including its use as a treatment for cognitive impairment and as a cognitive enhancer in healthy individuals.
合成法
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinyl acetamide with 4-methoxybenzyl bromide. The resulting compound is then reduced with lithium aluminum hydride to produce N-(4-methoxyphenyl)-2-phenylpropanamide. This synthesis method has been well-established and has been used to produce N-(4-methoxyphenyl)-2-phenylpropanamide on a large scale for commercial use.
科学的研究の応用
Modafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. It has been shown to improve symptoms in these conditions, although more research is needed to fully understand its mechanism of action.
特性
製品名 |
N-(4-methoxyphenyl)-2-phenylpropanamide |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)16(18)17-14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) |
InChIキー |
FELFXFHGOYBLJJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
正規SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)






![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)